4-[2-(1,3-Dithian-2-ylidene)-2-(4-fluorophenyl)ethyl]morpholine
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Overview
Description
4-[2-(1,3-Dithian-2-ylidene)-2-(4-fluorophenyl)ethyl]morpholine is a complex organic compound featuring a morpholine ring, a dithiane moiety, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1,3-Dithian-2-ylidene)-2-(4-fluorophenyl)ethyl]morpholine typically involves the formation of the dithiane moiety from carbonyl compounds using 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The fluorophenyl group can be introduced through electrophilic aromatic substitution reactions, while the morpholine ring is often synthesized via nucleophilic substitution reactions involving morpholine and appropriate alkyl halides .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as yttrium triflate and tungstophosphoric acid have been found to be effective in promoting the thioacetalization of aldehydes and ketones, which is a key step in the synthesis of the dithiane moiety .
Chemical Reactions Analysis
Types of Reactions
4-[2-(1,3-Dithian-2-ylidene)-2-(4-fluorophenyl)ethyl]morpholine undergoes various types of chemical reactions, including:
Oxidation: Using reagents such as KMnO4 and OsO4.
Reduction: Employing agents like LiAlH4 and NaBH4.
Substitution: Both nucleophilic and electrophilic substitution reactions are common.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH.
Reduction: LiAlH4, NaBH4, H2/Ni, H2/Rh.
Substitution: RLi, RMgX, RCuLi, NaOCH3, RCOCl, RCHO, CH3I.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
4-[2-(1,3-Dithian-2-ylidene)-2-(4-fluorophenyl)ethyl]morpholine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a protective group for carbonyl compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[2-(1,3-Dithian-2-ylidene)-2-(4-fluorophenyl)ethyl]morpholine involves its interaction with specific molecular targets and pathways. The dithiane moiety can act as a nucleophile, participating in various chemical reactions, while the fluorophenyl group can enhance the compound’s binding affinity to biological targets . The morpholine ring may contribute to the compound’s solubility and stability .
Comparison with Similar Compounds
Similar Compounds
1,2-Dithiane: A heterocyclic compound with two sulfur atoms in a six-membered ring.
1,3-Dithiane: Similar to 1,2-dithiane but with sulfur atoms at different positions.
1,4-Dithiane: Another isomer of dithiane with sulfur atoms at the 1 and 4 positions.
Uniqueness
4-[2-(1,3-Dithian-2-ylidene)-2-(4-fluorophenyl)ethyl]morpholine is unique due to the presence of the fluorophenyl group, which can significantly alter its chemical and biological properties compared to other dithiane derivatives . The combination of the dithiane moiety, fluorophenyl group, and morpholine ring provides a versatile scaffold for various applications in scientific research .
Properties
CAS No. |
89864-15-3 |
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Molecular Formula |
C16H20FNOS2 |
Molecular Weight |
325.5 g/mol |
IUPAC Name |
4-[2-(1,3-dithian-2-ylidene)-2-(4-fluorophenyl)ethyl]morpholine |
InChI |
InChI=1S/C16H20FNOS2/c17-14-4-2-13(3-5-14)15(16-20-10-1-11-21-16)12-18-6-8-19-9-7-18/h2-5H,1,6-12H2 |
InChI Key |
COXTXNNRBVNERR-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=C(CN2CCOCC2)C3=CC=C(C=C3)F)SC1 |
Origin of Product |
United States |
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